2-(4-bromophenoxy)-3-ethylpentanoic acid
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Overview
Description
2-(4-Bromophenoxy)-3-ethylpentanoic acid is a chemical compound with the molecular formula C₁₄H₁₉BrO₃. It is characterized by a bromophenoxy group attached to a pentanoic acid backbone with an ethyl substituent at the third carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-3-ethylpentanoic acid typically involves the following steps:
Esterification: The starting materials, 4-bromophenol and 3-ethylpentanoic acid, are reacted in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Purification: The resulting ester is purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography, may be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxy)-3-ethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromophenoxy group to a corresponding hydroxyl group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound.
Reduction: Reduction can yield 2-(4-hydroxyphenoxy)-3-ethylpentanoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenoxy)-3-ethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-bromophenoxy)-3-ethylpentanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-3-ethylpentanoic acid
2-(4-Methoxyphenoxy)-3-ethylpentanoic acid
2-(4-Nitrophenoxy)-3-ethylpentanoxy acid
Uniqueness: 2-(4-Bromophenoxy)-3-ethylpentanoic acid is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, methoxy, and nitro analogs. This difference in reactivity can lead to distinct biological and industrial applications.
Properties
CAS No. |
2413867-69-1 |
---|---|
Molecular Formula |
C13H17BrO3 |
Molecular Weight |
301.2 |
Purity |
95 |
Origin of Product |
United States |
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